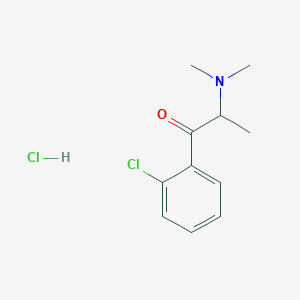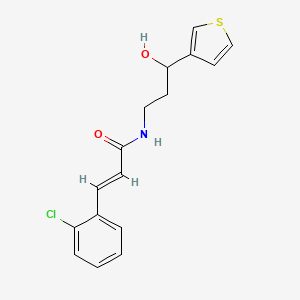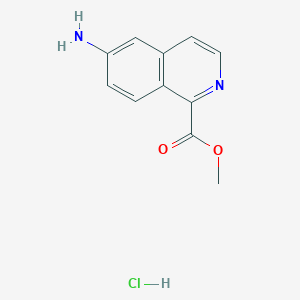![molecular formula C18H11BrN2S B2869834 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-87-0](/img/structure/B2869834.png)
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound that features a bromophenyl group, a sulfanyl group, and a phenylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-bromothiophenol with a suitable base to form the corresponding thiolate anion. This anion then reacts with a halogenated aromatic compound to form the bromophenyl sulfanyl intermediate.
Coupling with Nicotinonitrile: The bromophenyl sulfanyl intermediate is then coupled with 6-bromonicotinonitrile under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or amines under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used in studies investigating its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Bromophenyl)sulfonyl]-6-phenylnicotinonitrile: This compound features a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.
2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile: The presence of a chlorine atom instead of a bromine atom can influence the compound’s electronic properties and reactivity.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to the combination of its bromophenyl, sulfanyl, and phenylnicotinonitrile moieties. This unique structure can impart specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINRMHOXLBGYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid](/img/structure/B2869752.png)
![N-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)
![4-(4-methoxypiperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869756.png)

![{5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2869761.png)
![spiro[2.4]heptane-5-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)
